molecular formula C5H10ClNO B12579535 5-(Chloroamino)valeraldehyde CAS No. 187222-05-5

5-(Chloroamino)valeraldehyde

Cat. No.: B12579535
CAS No.: 187222-05-5
M. Wt: 135.59 g/mol
InChI Key: MIDRNSOKTQMESY-UHFFFAOYSA-N
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Description

Its synthesis likely involves halogenation and amination steps starting from valeraldehyde or related precursors.

Properties

CAS No.

187222-05-5

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

5-(chloroamino)pentanal

InChI

InChI=1S/C5H10ClNO/c6-7-4-2-1-3-5-8/h5,7H,1-4H2

InChI Key

MIDRNSOKTQMESY-UHFFFAOYSA-N

Canonical SMILES

C(CCNCl)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloroamino)valeraldehyde can be achieved through several methods. One common approach involves the chlorination of valeraldehyde using thionyl chloride or phosgene in the presence of a catalyst such as iron powder or iron oxide. The reaction is typically carried out at elevated temperatures (around 100°C) and involves the addition of phosgene over a period of several hours, followed by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-(Chloroamino)valeraldehyde may involve large-scale chlorination processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Chloroamino)valeraldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloroamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroamino group under mild conditions.

Major Products Formed

Scientific Research Applications

5-(Chloroamino)valeraldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloroamino)valeraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroamino group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Valeraldehyde (Pentanal)

Molecular Formula : C₅H₁₀O
Key Properties :

  • Physical State : Colorless liquid with a pungent odor .
  • Boiling Point : ~103°C .
  • Applications : Used in fragrances, rubber accelerators, and as a precursor to valeric acid and amyl alcohol .
  • Hazards : Flammable (NFPA rating), toxic via ingestion/skin contact, and irritant to eyes/respiratory systems .

Comparison :

  • Structural Differences: Lacks chloroamino group; simpler aldehyde structure.
  • Reactivity: Valeraldehyde undergoes typical aldehyde reactions (oxidation, condensation).
  • Toxicity: 5-(Chloroamino)valeraldehyde is expected to exhibit higher toxicity due to the chloroamino group, which may confer mutagenic or carcinogenic properties (inferred from chloroamino toluene analogs ).

5-Chlorovaleraldehyde (5-Chloropentanal)

Molecular Formula : C₅H₉ClO
Key Properties :

  • Boiling Point : 172°C (higher than valeraldehyde due to chlorine’s molecular weight).
  • Density : 1.006 g/cm³ .

Comparison :

  • Structural Differences: Chlorine substituent at the fifth carbon vs. chloroamino group.
  • Reactivity: The chlorine atom in 5-chlorovaleraldehyde may participate in elimination or substitution reactions, whereas the chloroamino group in 5-(Chloroamino)valeraldehyde could enable redox activity or complexation with metals.
  • Safety: Chlorinated aldehydes generally exhibit enhanced toxicity; 5-(Chloroamino)valeraldehyde’s amino group may further increase bioactivity risks.

5-Chloro-2-Hydroxybenzaldehyde

Molecular Formula : C₇H₅ClO₂
Key Properties :

  • Applications : Key intermediate in pharmaceuticals and agrochemicals due to reactive aldehyde and hydroxyl groups .
  • Reactivity : Undergoes electrophilic substitution on the aromatic ring and aldehyde derivatization.

Comparison :

  • Structural Differences: Aromatic vs. aliphatic backbone; hydroxy vs. chloroamino substituents.
  • Functional Utility: Both compounds serve as synthetic intermediates, but 5-(Chloroamino)valeraldehyde’s aliphatic chain may favor applications in polymer chemistry or crosslinking agents.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
Valeraldehyde C₅H₁₀O 103 0.81 Fragrances, rubber
5-Chlorovaleraldehyde C₅H₉ClO 172 1.006 Pharmaceutical intermediate
5-(Chloroamino)valeraldehyde* C₅H₁₀ClNO N/A N/A Hypothesized: Polymer chemistry, agrochemicals

Table 2: Hazard Comparison

Compound Flammability Toxicity Profile Safety Precautions
Valeraldehyde High Irritant, toxic if ingested Use PPE, avoid inhalation
5-Chlorovaleraldehyde Moderate Likely higher toxicity due to Cl Enhanced ventilation, chemical-resistant gloves
5-(Chloroamino)valeraldehyde* High Expected mutagenicity (analogous to ) Full-body protection, fume hoods required

Research Findings and Gaps

  • Synthesis Pathways: Valeraldehyde is produced via oxo synthesis (butylene + syngas) .
  • Market Applications: Valeraldehyde’s demand is driven by fragrance and rubber industries , while its chloroamino derivative could niche into specialty chemicals.
  • Toxicological Data: Explicit studies on 5-(Chloroamino)valeraldehyde are absent; safety protocols should align with those for chlorinated amines and aldehydes .

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